1-Azido-3-tert-butylbenzene

Description

Overview of Contemporary Research Trends in Aryl Azide (B81097) Chemistry

Contemporary research into aryl azide chemistry is vibrant and expansive, largely driven by the azide group's unique reactivity. A major focus is on "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient and highly selective method for forming 1,2,3-triazoles. acs.org These triazole products are valuable in medicinal chemistry and materials science.

Another significant area of research is the photolytic or thermolytic generation of highly reactive nitrene intermediates from aryl azides. beilstein-journals.orgpsu.edu These nitrenes can undergo a variety of transformations, including C-H insertion and cycloaddition reactions, making them powerful tools for synthesizing complex nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Current studies often explore the development of novel catalysts to control the selectivity of these reactions and the design of azides that can be activated under milder conditions for applications in bioconjugation and chemical biology. beilstein-journals.orgat.ua

Significance of Functionalized Azidobenzenes as Versatile Chemical Intermediates

Functionalized azidobenzenes are highly valued as versatile chemical intermediates because the substituents on the aromatic ring can profoundly influence the azide's reactivity and physical properties. at.uarsc.org Electron-donating or electron-withdrawing groups can alter the electronic character of the azide, affecting its participation in reactions like 1,3-dipolar cycloadditions. acs.org For instance, electron-deficient aryl azides can exhibit enhanced reactivity in certain strain-promoted cycloaddition reactions. psu.edu

Furthermore, the azide group itself can be readily transformed into other functional groups. Most notably, it can be reduced to a primary amine, providing a crucial synthetic route to anilines which are precursors for a vast range of pharmaceuticals and agrochemicals. The azide group's ability to act as a masked amine, combined with its other reactive modes, makes functionalized azidobenzenes powerful and adaptable building blocks in multi-step organic synthesis. unibo.it

Rationale for Investigating 1-Azido-3-tert-butylbenzene (B6255047): Bridging Azide Reactivity with Specific Steric and Electronic Influences of the meta-Substituent

The investigation of this compound is driven by the desire to understand how a bulky, non-polar substituent at the meta position influences the characteristic reactions of an aryl azide. This specific substitution pattern offers a unique opportunity to decouple steric and electronic effects to a certain extent.

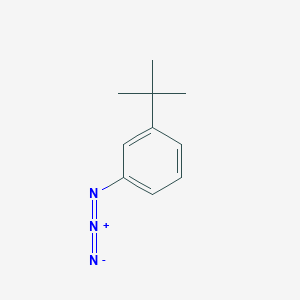

This compound belongs to the chemical class of aryl azides. Its structure consists of a benzene (B151609) ring to which an azide group (-N₃) and a tert-butyl group [-C(CH₃)₃] are attached at the 1 and 3 positions, respectively. The azide group is known for its linear geometry and its character as a 1,3-dipole. unibo.it The tert-butyl group is a bulky, spherically-shaped alkyl substituent.

Table 1: Structural and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 18523-43-8 | C₁₀H₁₃N₃ | 175.23 |

| 3-tert-Butylaniline | 5369-19-7 | C₁₀H₁₅N | 149.23 |

| 1-Azido-4-tert-butylbenzene | 18522-89-9 | C₁₀H₁₃N₃ | 175.23 |

This table was generated based on data from various chemical suppliers and databases. rsc.orgsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-azido-3-tert-butylbenzene |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)8-5-4-6-9(7-8)12-13-11/h4-7H,1-3H3 |

InChI Key |

PNUGGPDTXGMRFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 1 Azido 3 Tert Butylbenzene

Classical Approaches for Aryl Azide (B81097) Synthesis with Relevance to Substituted Systems

The traditional methods for synthesizing aryl azides, including 1-azido-3-tert-butylbenzene (B6255047), primarily rely on two well-established reaction pathways: the diazotization of anilines followed by azide displacement and the nucleophilic aromatic substitution of halogenated arenes.

Diazotization-Azide Displacement Routes from Substituted Anilines

The most common and versatile method for the synthesis of aryl azides is the diazotization of the corresponding primary aniline, followed by the introduction of the azide functionality. eurekaselect.comresearchgate.net This two-step, one-pot procedure involves the reaction of an aniline with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt. This intermediate is then treated with an azide source, most commonly sodium azide, to yield the desired aryl azide.

For the synthesis of this compound, the starting material is 3-tert-butylaniline. The general reaction scheme is as follows:

The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. chemicalnote.com The choice of acid and solvent can influence the reaction outcome. While strong mineral acids like hydrochloric or sulfuric acid are traditionally used, the use of p-toluenesulfonic acid has also been reported to be effective. semanticscholar.org

Table 1: Representative Conditions for Diazotization-Azide Displacement

| Starting Material | Diazotizing Agent | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-tert-Butylaniline | NaNO₂ / HCl | NaN₃ | Water/Acid | 0-5 | Not Reported | chemicalnote.com |

| Substituted Anilines | NaNO₂ / p-TsOH | NaN₃ | Water | Room Temp. | High | semanticscholar.org |

Nucleophilic Aromatic Substitution with Azide Anion on Halogenated Arenes

An alternative classical approach to aryl azides is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide. wikipedia.org In this reaction, a leaving group, typically a halogen, on the aromatic ring is displaced by a nucleophile, in this case, the azide anion (N₃⁻).

For the synthesis of this compound, a suitable precursor would be a 1-halo-3-tert-butylbenzene, such as 1-bromo- or 1-chloro-3-tert-butylbenzene. The reaction with an azide source, like sodium azide, would proceed as follows:

However, for SNAr reactions to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org The tert-butyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. mdma.ch Consequently, the direct nucleophilic aromatic substitution on unactivated 1-halo-3-tert-butylbenzene with sodium azide is generally a difficult transformation requiring harsh reaction conditions, and often results in low yields. mdma.ch

Modern and Optimized Synthetic Protocols for Aryl Azides

In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally friendly methods for the synthesis of aryl azides. These modern approaches often involve metal catalysis or the use of alternative reagents to circumvent the limitations of classical methods.

Metal-Catalyzed Azidation Reactions

Metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl azides. Copper-catalyzed azidation of arylboronic acids represents a significant advancement in this area. organic-chemistry.org This methodology allows for the conversion of readily available arylboronic acids into the corresponding aryl azides under relatively mild conditions.

The synthesis of this compound could potentially be achieved starting from 3-tert-butylphenylboronic acid. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, in the presence of an azide source like sodium azide.

Table 2: Conditions for Copper-Catalyzed Azidation of Arylboronic Acids

| Substrate | Catalyst | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic Acids | Cu(OAc)₂ | NaN₃ | Methanol | 55 | Good to Excellent | organic-chemistry.org |

Sodium Azide-Free or Greener Synthetic Alternatives

Concerns over the toxicity and explosive nature of sodium azide have prompted the development of "greener" synthetic alternatives for the preparation of aryl azides. rsc.org One such approach involves the in-situ generation of the azide functionality from other nitrogen sources.

A notable sodium azide-free method is the one-pot synthesis from anilines using reagents like tert-butyl nitrite and trimethylsilyl azide, or through the reaction of diazonium salts with hydroxylammonium chloride. rsc.orgscielo.br Another innovative approach involves the use of hydrazine hydrate in a one-pot protocol starting from anilines, which avoids the direct handling of sodium azide. scielo.br These methods aim to provide safer and more environmentally benign routes to aryl azides.

Influence of tert-Butyl Substituent on Reaction Yields and Selectivity in Synthesis

The tert-butyl group, being a bulky and electron-donating substituent, exerts significant steric and electronic effects that influence the synthesis of this compound.

Steric Effects: The large size of the tert-butyl group can hinder the approach of reagents to the adjacent ortho positions on the aromatic ring. In the context of diazotization of 3-tert-butylaniline, this steric hindrance is less pronounced as the reaction occurs at the amino group, which is one carbon removed from the tert-butyl group. However, in reactions involving substitution directly on the aromatic ring, such as potential side reactions or further functionalization, the steric bulk of the tert-butyl group would play a more significant role in directing the regioselectivity.

Electronic Effects: The tert-butyl group is an alkyl group and is considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack and less reactive towards nucleophilic attack. This is a key reason why the nucleophilic aromatic substitution route (Section 2.1.2) is challenging for 1-halo-3-tert-butylbenzene. mdma.ch In the diazotization reaction, the electron-donating effect of the tert-butyl group can influence the stability of the intermediate diazonium salt.

Isolation and Purification Methodologies for Aromatic Azides

The isolation and purification of aromatic azides, including this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of methodology depends on the scale of the reaction, the physical properties of the azide, and the nature of the impurities. Common techniques include column chromatography and recrystallization, while advanced strategies may involve flow chemistry or synthetic routes that yield clean products requiring minimal purification.

Column Chromatography

Column chromatography is a widely employed technique for the purification of aromatic azides on a laboratory scale. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina, and their solubility in a mobile phase (eluent). researchgate.net The choice of eluent system is crucial for achieving good separation. For aryl azides, non-polar solvent systems are often effective.

Detailed research findings indicate the use of various eluent systems for the purification of different aromatic azides. For instance, mixtures of hexanes and ethyl acetate (EtOAc), pure hexanes, pentane, and mixtures of hexanes and dichloromethane (DCM) have been successfully used. durham.ac.uk In some cases, crude reaction mixtures containing aryl azides are subjected to column chromatography using eluents such as petroleum ether:ethyl acetate (70:30) to obtain the purified product. mit.edu For more complex separations, such as those involving azido-substituted cyclodextrins, preparative reversed-phase chromatography with an acetonitrile/water gradient may be employed. durham.ac.uk

The selection of the stationary phase is also important, as some sensitive compounds can decompose on acidic silica gel. In such cases, using a more neutral stationary phase like basic alumina can significantly improve the isolated yield of the target azide. nih.gov

Recrystallization

Recrystallization is a powerful technique for purifying solid aromatic azides, particularly on a larger scale where chromatography can be expensive and cumbersome. reddit.com The principle of this method relies on the differential solubility of the desired compound and impurities in a suitable solvent or solvent mixture at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com

The selection of an appropriate solvent is often empirical, but a general guideline is that solvents with similar functional groups to the compound being purified may be good solubilizers. rochester.edu For aromatic compounds, solvents like toluene can be effective. rochester.edu Common solvent mixtures used for recrystallization include heptanes/ethyl acetate, methanol/water, and acetone/water. reddit.com A two-solvent recrystallization method can also be effective, where the compound is dissolved in a "good" solvent at its boiling point, and a "poor" solvent (antisolvent) is added dropwise until the solution becomes cloudy, inducing crystallization upon cooling. mit.edu

Advanced Preparative Strategies

Flow Chemistry:

Continuous flow chemistry has emerged as a safe and efficient method for the synthesis and purification of aromatic azides. cam.ac.ukacs.org The generation and handling of organic azides in traditional batch processes can pose safety risks, especially on a larger scale. cam.ac.uk Flow reactors, with their small reaction volumes and excellent heat and mass transfer, mitigate these risks. acs.org

In a flow process, the synthesis of aryl azides can be followed by in-line purification. cam.ac.uk For example, a solution of a starting material can be passed through a packed column containing a reagent, and the resulting azide can be directly used in a subsequent reaction step without isolation. cam.ac.uk This "telescoped" approach minimizes handling of the potentially hazardous azide intermediates and can lead to higher purity products. durham.ac.uk

Synthesis of Clean Products:

An advanced strategy that minimizes the need for extensive purification is the use of synthetic methodologies that inherently produce clean products. For instance, the synthesis of aromatic azides from arenediazonium tosylates and sodium azide in water at room temperature has been shown to yield aryl azides in high purity and quantitative yields, often without the need for chromatographic purification. organic-chemistry.orgorganic-chemistry.org This method is experimentally simple, avoids metal catalysis, and operates under mild conditions, reducing the formation of byproducts. organic-chemistry.org Such a strategy is highly advantageous for large-scale production due to its simplicity and the reduction in purification-related costs and waste generation. organic-chemistry.org

Interactive Data Table of Purification Methodologies

Below is a summary of the common isolation and purification methodologies for aromatic azides.

| Methodology | Stationary/Solvent System | Key Advantages | Common Applications |

| Column Chromatography | Silica gel or Alumina with non-polar eluents (e.g., Hexane/EtOAc) | High resolution for complex mixtures; adaptable to various scales. | Laboratory-scale purification of a wide range of aromatic azides. |

| Recrystallization | Single solvent (e.g., Toluene) or mixed solvents (e.g., Heptane/EtOAc) | Cost-effective for large quantities; can yield highly pure crystalline products. | Purification of solid aromatic azides. |

| Flow Chemistry | In-line purification cartridges or liquid-liquid extraction units. | Enhanced safety, scalability, and reproducibility; allows for telescoped reactions. | Safe and efficient large-scale production of aromatic azides. |

| Purification-less Synthesis | Reaction in clean solvents like water. | Eliminates the need for a separate purification step, saving time and resources. | Synthesis of high-purity aromatic azides directly from the reaction mixture. |

Reactivity Profiles and Mechanistic Investigations of 1 Azido 3 Tert Butylbenzene

Thermal and Photochemical Transformations: Generation and Reactivity of Aryl Nitrenes

Aryl azides, such as 1-azido-3-tert-butylbenzene (B6255047), are versatile precursors for the generation of highly reactive aryl nitrene intermediates. These transformations can be initiated either by heat (thermolysis) or by light (photolysis), leading to a rich spectrum of subsequent chemical reactions. The presence of the bulky tert-butyl group on the phenyl ring introduces specific steric and electronic effects that influence the formation and reactivity of the resulting nitrene.

Unimolecular Pathways: Nitrogen Extrusion and Nitrene Formation

The primary unimolecular reaction of this compound upon thermal or photochemical stimulation is the extrusion of a molecule of dinitrogen (N₂). This process is a well-established method for generating the corresponding aryl nitrene, 3-tert-butylphenylnitrene. The reaction is highly exothermic but possesses a significant activation barrier, necessitating energy input.

The photolysis of aryl azides typically proceeds through an excited singlet state of the azide (B81097), which then expels nitrogen to form the singlet nitrene. This singlet nitrene can either react directly or undergo intersystem crossing (ISC) to the more stable triplet ground state.

Intramolecular Rearrangements and Cyclizations Involving Aryl Nitrenes (e.g., Azirine Formation, Ring Expansion to Azepines)

Once formed, 3-tert-butylphenylnitrene can undergo several intramolecular reactions. A common pathway for singlet aryl nitrenes involves the formation of a highly strained bicyclic intermediate, a benzazirine. This intermediate is typically not isolated but rearranges further.

One of the principal rearrangement pathways for the benzazirine intermediate is ring expansion, leading to the formation of a 1,2-didehydroazepine. Subsequent tautomerization yields a substituted 3H-azepine. The position of the tert-butyl group at the meta-position of the original azide influences the potential isomers of the resulting azepine. Studies on related systems have shown that sterically demanding substituents, such as a tert-butyl group, can influence the stability and isomerization pathways of intermediates beilstein-journals.org. The bulkiness of the tert-butyl group may disfavor certain transition states, potentially altering the product distribution of the ring expansion process compared to less hindered aryl nitrenes.

Intermolecular Reactions of Aryl Nitrenes: C-H Insertion and Addition Reactions

In the presence of other substrates, the generated 3-tert-butylphenylnitrene can participate in various intermolecular reactions. The specific reaction pathway is often dependent on the spin state of the nitrene.

Singlet Nitrene Reactions: Singlet nitrenes behave as electrophiles and can undergo concerted insertion into C-H bonds. This reaction is a powerful tool for C-H functionalization, though it can lack selectivity. They can also add to π-systems like alkenes to form aziridines.

Triplet Nitrene Reactions: Triplet nitrenes exhibit radical-like reactivity. Their reaction with C-H bonds occurs via a two-step hydrogen abstraction-recombination mechanism. A characteristic reaction of triplet nitrenes is dimerization, which leads to the formation of azo compounds nih.govresearchgate.net. In this case, two molecules of 3-tert-butylphenylnitrene would combine to form 1,2-bis(3-tert-butylphenyl)diazene.

The choice between intra- and intermolecular pathways depends on factors such as concentration and the reactivity of the surrounding medium.

Impact of the tert-Butyl Substituent on Nitrene Spin State and Reactivity

Aryl nitrenes exist in two spin states: a singlet state with paired electrons and a triplet state with two unpaired electrons. The energy difference between these states is known as the singlet-triplet energy gap (ΔE_ST) nih.govresearchgate.net. The magnitude of this gap is crucial as it governs the nitrene's chemical behavior. Typically, the triplet state is the ground state for aryl nitrenes.

The tert-butyl group on the phenyl ring influences the ΔE_ST and reactivity through both electronic and steric effects:

Electronic Effects: The tert-butyl group is a weak electron-donating group through hyperconjugation. Electron-donating groups can affect the energy levels of the frontier molecular orbitals, thereby influencing the singlet-triplet gap.

Steric Effects: The significant steric bulk of the tert-butyl group can impose geometric constraints on the nitrene and its transition states chemrxiv.org. For instance, it can hinder intermolecular reactions such as dimerization or insertion at adjacent sites. This steric hindrance may also influence the rate of intersystem crossing from the initially formed singlet nitrene to the triplet ground state. While specific experimental data for 3-tert-butylphenylnitrene is not readily available, the general principles of substituent effects on nitrene chemistry suggest that the tert-butyl group plays a significant role in modulating its reaction profile researchgate.netmdpi.com.

1,3-Dipolar Cycloaddition Chemistry: Huisgen Cycloadditions (Click Chemistry)

Beyond nitrene generation, this compound is an important substrate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". iosrjournals.org This class of reactions involves the azide functional group acting as a 1,3-dipole, reacting with a dipolarophile, most commonly an alkyne, to form a stable five-membered heterocycle.

The thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting 1,2,3-triazole organic-chemistry.orgwikipedia.org. The development of metal-catalyzed variants has overcome these limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Substituted Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, offering high yields, mild reaction conditions, and, most importantly, complete regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer wikipedia.orgnih.govnih.govbeilstein-journals.org. In this reaction, this compound can be efficiently coupled with a wide variety of terminal alkynes.

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide researchgate.net. The reaction is typically carried out using a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ jenabioscience.com. The scope of the reaction is broad, tolerating a wide range of functional groups on the alkyne partner. The reaction of this compound with various alkynes provides a reliable route to novel 1,2,3-triazole derivatives.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound

| Alkyne Reactant | Expected 1,2,3-Triazole Product | Typical Conditions |

|---|---|---|

| Phenylacetylene | 1-(3-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, Room Temperature |

| Propargyl alcohol | (1-(3-tert-butylphenyl)-1H-1,2,3-triazol-4-yl)methanol | |

| 1-Ethynylcyclohexene | 1-(3-tert-butylphenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | |

| Ethynyltrimethylsilane | 1-(3-tert-butylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex environments without the need for cytotoxic catalysts. researchgate.netmagtech.com.cnnih.gov This reaction relies on the high ring strain of a cycloalkyne, typically a derivative of cyclooctyne, to accelerate the [3+2] cycloaddition with an azide. magtech.com.cnnih.gov The driving force is the release of this strain energy as the alkyne rehybridizes from sp to sp2 in the transition state and final triazole product. nih.gov For aryl azides like this compound, the reaction proceeds by mixing the azide with a strained alkyne, leading to a stable 1,2,3-triazole adduct. nih.govcore.ac.uk

The kinetics of SPAAC are second-order and are influenced by the electronic properties of both the azide and the strained alkyne. nih.govresearchgate.net While the reaction avoids the need for a copper catalyst, its rates can be modulated by the choice of reactants. researchgate.netwur.nl For instance, electron-withdrawing groups on the aryl azide can sometimes accelerate the reaction, whereas electron-donating groups may have the opposite effect, depending on the specific strained alkyne used. core.ac.uk The reaction of this compound with a strained alkyne like bicyclononyne (BCN) would proceed spontaneously to form the corresponding triazole. The rate of this reaction would be comparable to that of other simple aryl azides, such as benzyl azide, though substituent effects can cause variations. core.ac.uknih.gov

The general mechanism involves a concerted, 1,3-dipolar cycloaddition where the azide adds across the strained triple bond. organic-chemistry.orgyoutube.com Density functional theory (DFT) calculations have shown that the activation barrier for SPAAC is significantly lower than for the thermal cycloaddition with a linear alkyne due to the reduced distortion energy required to bend the alkyne into the transition-state geometry. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|---|

| Catalyst | None | Cu(I) | None |

| Alkyne | Terminal or Internal | Terminal | Strained Cycloalkyne |

| Temperature | Elevated | Room Temperature | Room Temperature |

| Regioselectivity | Mixture of 1,4 and 1,5 | 1,4-disubstituted | Mixture (often favors one) |

| Bioorthogonality | No | Limited (Cu toxicity) | Yes |

Regioselectivity and Scope of [3+2] Cycloadditions Involving this compound

In [3+2] cycloaddition reactions with unsymmetrical alkynes, aryl azides like this compound can potentially form two different regioisomeric triazoles: the 1,4-disubstituted and the 1,5-disubstituted products. organic-chemistry.orguchicago.edu The outcome of the reaction is highly dependent on the reaction conditions and the nature of the alkyne.

Thermal Cycloaddition : The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures and typically yields a mixture of both 1,4- and 1,5-regioisomers with poor selectivity. organic-chemistry.org This is because the frontier molecular orbital (HOMO-LUMO) energy gaps for the two possible orientations are often very similar. organic-chemistry.org

Catalyzed Cycloaddition : The use of catalysts dramatically improves regioselectivity. The well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole. organic-chemistry.org Conversely, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can favor the formation of the 1,5-disubstituted isomer. nih.govmdpi.com For instance, the ruthenium-catalyzed reaction of benzyl azide with methyl tert-butyl acetylene, a sterically hindered alkyne, was found to be slow and produced only a single regioisomer in low yield. nih.gov

The scope of alkynes that can participate in these cycloadditions is broad. researchgate.net However, the regioselectivity can be influenced by both steric and electronic factors of the alkyne substituent. nih.gov Computational studies using DFT have become a powerful tool for predicting and explaining the regioselectivity of these reactions, often correlating well with experimental results. nih.govnih.govimist.ma For this compound, the electronic influence of the meta-tert-butyl group is minimal, so the regiochemical outcome would be primarily dictated by the catalyst system and the substitution pattern of the alkyne partner.

Other Significant Reaction Pathways of Aryl Azides

Staudinger Ligation and Aza-Wittig Reactions

Aryl azides are key substrates for the Staudinger and aza-Wittig reactions, both of which are initiated by the reaction of the azide with a phosphine. thermofisher.com

Staudinger Ligation : This reaction involves the formation of an amide bond from an azide and a phosphine equipped with an ortho-ester trap. ysu.amsigmaaldrich.com The reaction of this compound with a suitable triarylphosphine, such as triphenylphosphine, first forms a phosphazide intermediate, which quickly loses dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide. raineslab.comchem-station.com In the classic Staudinger reaction, this aza-ylide is simply hydrolyzed to produce an amine (3-tert-butylaniline) and the corresponding phosphine oxide. sigmaaldrich.com In the Staudinger ligation, the aza-ylide is intramolecularly trapped by an adjacent ester group, which, after hydrolysis, yields a stable amide bond. ysu.amresearchgate.net For aryl azides, the rate-determining step is often the intramolecular amide bond formation, rather than the initial formation of the aza-ylide. ysu.am

Aza-Wittig Reaction : The aza-Wittig reaction utilizes the same iminophosphorane intermediate generated from the azide and phosphine. wikipedia.org Instead of being hydrolyzed, this intermediate reacts with a carbonyl compound (an aldehyde or ketone) in a manner analogous to the Wittig reaction. chem-station.comwikipedia.org The reaction proceeds via a four-membered oxazaphosphetane intermediate, which collapses to form an imine and triphenylphosphine oxide. wikipedia.org This reaction is a powerful method for synthesizing imines and, through intramolecular variants, various nitrogen-containing heterocyclic compounds. nih.govscispace.com this compound can be converted into its corresponding iminophosphorane and subsequently reacted with an aldehyde to form a Schiff base.

Electrophilic and Nucleophilic Reactivity of the Azido Group

The azido group (–N₃) exhibits dual reactivity. The electronic structure can be represented by several resonance forms, which show that the terminal nitrogen atom (Nγ) is nucleophilic, while the central nitrogen atom (Nβ) is electrophilic. doaj.org

Nucleophilic Character : The terminal nitrogen atom of this compound acts as a nucleophile. This is exemplified in its reactions with phosphines (the first step of the Staudinger and aza-Wittig reactions) and in 1,3-dipolar cycloadditions, where it initiates the attack on the dipolarophile. doaj.org

Electrophilic Character : The central nitrogen atom bears a partial positive charge and can be attacked by strong nucleophiles. However, for most organic azides, this type of reactivity is less common than reactions initiated by the nucleophilic terminal nitrogen.

Acid-Catalyzed Transformations and Nitrenium Ion Intermediates

Under strong acidic conditions, aryl azides can undergo transformations involving the loss of N₂, potentially via nitrenium ion intermediates. The most prominent example is the Schmidt reaction . wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed addition of hydrazoic acid (HN₃) to an electrophile like a ketone or aldehyde. wikipedia.orglibretexts.org

In a related process, an alkyl or aryl azide can react with a carbocation or a protonated carbonyl group. organic-chemistry.orglibretexts.org For this compound, reaction with a ketone under acidic conditions would involve the protonated ketone being attacked by the azide. This is followed by a rearrangement where one of the groups attached to the carbonyl carbon migrates to the nitrogen with the concomitant expulsion of N₂ gas, ultimately forming an amide. wikipedia.orglibretexts.org The generation of a discrete aryl nitrenium ion from an aryl azide is a complex process that generally requires strong acids or photochemical conditions. chemrxiv.org

Steric and Electronic Effects of the meta-tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the meta position of this compound exerts both steric and electronic effects that modulate the reactivity of the molecule.

Electronic Effects : The tert-butyl group is generally considered a weak electron-donating group. stackexchange.com This donation occurs through two main mechanisms:

Inductive Effect : The sp³-hybridized carbons of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the benzene (B151609) ring, leading to a net donation of electron density through the sigma bond framework. stackexchange.com

Hyperconjugation : There can be a weak donation of electron density from the C-C σ-bonds of the tert-butyl group into the π-system of the aromatic ring. stackexchange.com

This slight electron-donating character subtly influences the reactivity of the azido group. It can slightly increase the nucleophilicity of the terminal nitrogen atom, potentially affecting the rates of reactions like SPAAC and the Staudinger ligation. However, because it is in the meta position, it cannot directly participate in resonance stabilization of intermediates that might form at the ortho or para positions. This meta placement results in a modest electronic influence on the azido group's reactivity compared to substituents at the ortho or para positions. For example, the insertion of tert-butyl groups can raise the LUMO level of a π-system, an effect attributed to hyperconjugation. nih.gov

Steric Hindrance in Ortho Positions and its Influence on Reaction Outcomes

The tert-butyl group is a sterically demanding substituent that exerts a profound influence on the regiochemistry of reactions involving the aromatic ring of this compound. Its sheer bulk obstructs the positions adjacent to it, the ortho positions (C2 and C4), thereby hindering the approach of incoming reactants. This phenomenon, known as steric hindrance, plays a crucial role in directing substitution reactions towards the less crowded positions of the aromatic ring.

In electrophilic aromatic substitution reactions, the bulky tert-butyl group significantly disfavors the formation of products where the new substituent is located at the ortho position. For example, in the nitration of tert-butylbenzene, the yield of the ortho-substituted product is considerably lower compared to the para-substituted product, a trend that is expected to be mirrored in this compound. This is because the transition state leading to ortho substitution is energetically less favorable due to steric clash between the tert-butyl group and the attacking electrophile.

The azide group, being linear and relatively smaller, does not impose significant steric hindrance. However, the directing effect in electrophilic aromatic substitution is a cumulative outcome of both steric and electronic factors. While the electronic effects of the substituents might favor ortho and para substitution, the steric impediment of the tert-butyl group often leads to a strong preference for substitution at the para position (C6) relative to the azide group, which is the least sterically hindered site.

Inductive and Hyperconjugative Effects on Aromatic Ring Activation/Deactivation

The tert-butyl group is generally considered an activating group in electrophilic aromatic substitution. It exerts a weak electron-donating inductive effect (+I) through the sigma bond network, pushing electron density into the aromatic ring. While the tert-butyl group lacks alpha-hydrogens and therefore cannot participate in hyperconjugation in the same way a methyl group can, it can still stabilize the carbocation intermediate formed during electrophilic attack through a phenomenon sometimes referred to as carbon-carbon hyperconjugation, albeit this effect is considered minor. nih.gov The primary electronic contribution of the tert-butyl group is its inductive effect, which enriches the electron density of the benzene ring, making it more susceptible to attack by electrophiles.

Regiochemical Control in Electrophilic Aromatic Substitutions and Cycloadditions

The regiochemical outcome of reactions involving this compound is a direct consequence of the directing effects of the azide and tert-butyl substituents.

In electrophilic aromatic substitution , both the azide and the tert-butyl group are considered ortho, para-directors. The tert-butyl group directs incoming electrophiles to the positions ortho and para to it (C2, C4, and C6 relative to the tert-butyl group). The azide group, through its resonance electron donation, also directs electrophiles to its ortho and para positions (C2 and C6, and C4 relative to the azide group).

The positions on the aromatic ring are therefore influenced as follows:

C2: Ortho to both the azide and tert-butyl groups. This position is electronically activated by both groups but is highly sterically hindered by the tert-butyl group.

C4: Para to the azide group and ortho to the tert-butyl group. This position is electronically activated by the azide group but is also sterically hindered by the tert-butyl group.

C6: Para to the tert-butyl group and ortho to the azide group. This position is electronically activated by both groups and is the least sterically hindered of the activated positions.

C5: Meta to both the azide and tert-butyl groups. This position is the least electronically activated.

Given these considerations, electrophilic aromatic substitution on this compound is expected to predominantly yield the product substituted at the C6 position . This is due to the synergistic electronic activation from both the azide and tert-butyl groups and, most importantly, the minimal steric hindrance at this site.

In cycloaddition reactions , specifically the Huisgen 1,3-dipolar cycloaddition between the azide group of this compound and an alkyne, the reaction leads to the formation of a 1,2,3-triazole ring. The regioselectivity of this reaction, which determines whether the 1,4- or 1,5-disubstituted triazole is formed, is primarily governed by the electronic and steric properties of the alkyne and the azide, as well as the reaction conditions (e.g., thermal or copper-catalyzed).

The electronic nature of the substituents on the aromatic ring of the azide can influence the energies of the frontier molecular orbitals of the azide, which in turn affects the regiochemical outcome of the cycloaddition. In the context of this compound, the electronic push from the tert-butyl group could subtly influence the electron distribution within the azide moiety. However, in many cases, especially in copper-catalyzed azide-alkyne cycloadditions (CuAAC), the reaction is highly regioselective for the 1,4-isomer, often overriding subtle electronic effects from the aryl substituent. For thermal, uncatalyzed cycloadditions, a mixture of regioisomers can be expected, with the ratio influenced by both steric and electronic factors of both the azide and the alkyne.

Spectroscopic and Analytical Methods for Reaction Monitoring and Structural Elucidation in 1 Azido 3 Tert Butylbenzene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring the transformation of 1-azido-3-tert-butylbenzene (B6255047) and for the structural elucidation of its reaction products. chemrxiv.orgchemrxiv.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing researchers to follow the disappearance of the starting material and the emergence of new signals corresponding to products. researchgate.netasahilab.co.jp

In a typical ¹H NMR spectrum of the starting material, this compound, characteristic signals would be expected for the aromatic protons and the tert-butyl group. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm), while the nine equivalent protons of the tert-butyl group would give rise to a sharp singlet around δ 1.3 ppm. chemicalbook.comoc-praktikum.de During a reaction, such as a cycloaddition or reduction of the azide (B81097), the chemical shifts and splitting patterns of the aromatic protons will change significantly, reflecting the new substitution pattern on the benzene (B151609) ring. rsc.org The integral of the tert-butyl singlet can serve as a stable internal reference to quantify the extent of the reaction. nih.gov

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the benzene ring have distinct chemical shifts, with the carbon atom attached to the azido group (C-N₃) being particularly sensitive to the electronic environment. Upon conversion to a product, such as a triazole or an amine, the chemical shift of this carbon and its neighbors will undergo a predictable change.

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Reactions of Aryl Azides

| Functional Group | Starting Material (Aryl Azide) | Product (e.g., Triazole) |

|---|---|---|

| Aromatic Protons | δ 7.0 - 7.5 ppm (complex pattern) | δ 7.5 - 8.5 ppm (shifted and new patterns) |

Note: The exact chemical shifts for this compound and its products would require experimental determination. The values presented are typical for substituted benzene derivatives.

Infrared (IR) Spectroscopy for Azido Group Monitoring and Nitrene Detection

Infrared (IR) spectroscopy is an exceptionally powerful tool for monitoring reactions involving azides due to the distinct and intense absorption band of the azido group (-N₃). ugent.be This functional group exhibits a strong, sharp antisymmetric stretching vibration (νₐₛ) typically in the range of 2100-2160 cm⁻¹. mdpi.com The progress of a reaction involving the transformation of the azido group can be easily monitored by observing the decrease in the intensity of this characteristic peak. ugent.be

Detecting the corresponding 3-tert-butylphenylnitrene intermediate is more challenging due to its high reactivity and short lifetime. However, matrix isolation techniques combined with IR spectroscopy can be used to trap and characterize nitrenes. The nitrene intermediate would exhibit its own unique vibrational frequencies. While specific data for 3-tert-butylphenylnitrene is scarce, aryl nitrenes, in general, have been studied, and their IR spectra can provide structural confirmation. researchgate.net The disappearance of the strong azide band and the appearance of new bands associated with the product (e.g., N-H stretching for an amine, or ring vibrations for a heterocyclic product) provide clear evidence of the chemical transformation. nist.gov

Table 2: Key IR Absorption Frequencies in the Chemistry of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Antisymmetric Stretch | 2100 - 2160 (strong, sharp) |

| Amine (N-H) | Stretch (in product) | 3300 - 3500 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (variable) |

Mass Spectrometry (MS) for Characterization of Intermediates and Products

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of reaction products and, in some cases, for detecting reactive intermediates. rsc.orgnih.gov For the final, stable products derived from this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the unambiguous determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers structural clues. In the case of this compound, a common fragmentation pathway would involve the loss of a nitrogen molecule (N₂, 28 Da) from the molecular ion to form a nitrene radical cation. Another characteristic fragmentation is the loss of a methyl group (CH₃, 15 Da) from the tert-butyl substituent to form a stable benzylic-type cation. researchgate.netnist.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, the structure of the products can be confirmed. Electrospray ionization (ESI-MS) is particularly useful for detecting charged intermediates in solution-phase reactions. nih.gov

Table 3: Expected Key m/z Peaks in Mass Spectrometry of this compound and its Derivatives

| Species | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion of this compound (C₁₀H₁₃N₃) | 175 |

| [M - N₂]⁺ | Ion formed after loss of N₂ | 147 |

| [M - CH₃]⁺ | Ion formed after loss of a methyl group | 160 |

UV-Vis Spectroscopy in Photochemical Studies and Reaction Monitoring

UV-Vis spectroscopy is particularly valuable for studying the photochemical reactions of this compound and for real-time reaction monitoring. nih.gov Aryl azides typically display strong absorption bands in the ultraviolet region. The photolysis of this compound with UV light leads to the extrusion of dinitrogen gas and the formation of the highly reactive 3-tert-butylphenylnitrene.

This process can be monitored by observing the changes in the UV-Vis spectrum over time. researchgate.netchemrxiv.org The initial spectrum of the azide will show characteristic absorption maxima (λₘₐₓ). Upon irradiation, the intensity of these bands will decrease as the azide is consumed. Concurrently, new absorption bands corresponding to the transient nitrene intermediate and the final photoproducts will appear. researchgate.net Laser flash photolysis (LFP) is an advanced technique that uses a short pulse of laser light to generate the transient species (the nitrene), and its UV-Vis absorption spectrum is recorded immediately afterward, allowing for its direct detection and the study of its decay kinetics. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Aryl Azides and Nitrenes

| Species | Typical λₘₐₓ (nm) | Notes |

|---|---|---|

| Aryl Azide | ~250-280 nm | Strong absorption due to π→π* transitions. |

Note: The specific absorption maxima are dependent on the solvent and substitution pattern.

Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., ESR for triplet nitrenes)

To gain deeper insight into the reaction mechanisms, particularly the nature of reactive intermediates like nitrenes, advanced spectroscopic methods are employed. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the most definitive method for detecting and characterizing species with unpaired electrons, such as triplet nitrenes. researchgate.net

The ground state of most aryl nitrenes, including the expected 3-tert-butylphenylnitrene, is a triplet diradical (S=1). ESR spectroscopy can directly observe this paramagnetic species. The ESR spectrum of a triplet nitrene is characterized by specific parameters, namely the zero-field splitting (ZFS) parameters D and E, which provide information about the electronic and geometric structure of the nitrene. researchgate.net The detection of a characteristic ESR signal upon photolysis of this compound at low temperatures (in a frozen matrix) would provide conclusive evidence for the formation of the triplet nitrene intermediate. researchgate.netresearchgate.net

Applications and Advanced Materials Science Utilizing 1 Azido 3 Tert Butylbenzene and Aryl Azide Derivatives

Role in Polymer Chemistry and Functional Material Development

The unique reactivity of aryl azides makes them invaluable in polymer chemistry for creating novel materials with tailored properties. They are employed as cross-linking agents, as monomers for polymer modification, and in the synthesis of functionalized polymers through highly efficient "click" reactions. Furthermore, their photoreactive nature is harnessed for surface modification techniques.

Use as Cross-linking Agents and Monomers for Polymer Modification

Aryl azides serve as effective cross-linking agents for polymers. Upon thermal or photolytic activation, the azide (B81097) group releases nitrogen gas to form a highly reactive nitrene intermediate. researchgate.netthermofisher.com This nitrene can then insert into C-H or N-H bonds of adjacent polymer chains, forming stable covalent cross-links. researchgate.net This process is particularly useful for materials that lack conventional reactive groups for cross-linking. researchgate.netacs.org Perfluorophenyl azides (PFPAs) are often used for this purpose due to their high reactivity and ability to be activated at milder temperatures. researchgate.netacs.orgacs.org

Aryl azide functionalities can also be incorporated as monomers or as side groups in a polymer chain. This allows for post-polymerization modification, where the azide groups can be used to graft other molecules or polymers, leading to the development of materials with specific surface properties or functionalities. researchgate.net For example, polymers containing aryl azide groups can be photografted onto various substrates to introduce properties like antifouling. researchgate.netibmmpolymerbiomaterials.com

Table 1: Applications of Aryl Azides as Cross-linking Agents and Monomers

| Application | Aryl Azide Type | Activation Method | Resulting Modification |

| Surface Modification | Perfluorophenyl azide (PFPA) derivatives | Thermal or UV light | Covalent attachment of polymer films to substrates. researchgate.netacs.orgacs.org |

| Antifouling Surfaces | Poly(2-oxazoline) based copolymer with aryl azide moieties | UV light | Grafting of hydrophilic polymers onto various polymer substrates. researchgate.netibmmpolymerbiomaterials.com |

| Nanomaterial Synthesis | Perfluorophenylazides (PFPAs) | Light, heat, electrons | Functionalization of material surfaces and synthesis of hybrid nanomaterials. acs.orgnih.gov |

Synthesis of Functionalized Polymers via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and is widely used to synthesize functionalized polymers. chemistrytalk.orgdrpress.org In this reaction, an aryl azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. chemistrytalk.orgnih.gov

This methodology has been employed to create a variety of complex polymer architectures, such as block copolymers, dendrimers, and star polymers. nih.govresearchgate.net For instance, polymers with pendant azide groups can be "clicked" with alkyne-functionalized molecules to introduce specific functionalities. nih.gov A notable application is the synthesis of glycopolymers, where azide-functionalized polymers are reacted with alkyne-modified carbohydrates. researchgate.netrsc.org These materials are valuable for studying carbohydrate-protein interactions. researchgate.net

Another important click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for biological applications. chemistrytalk.orgacs.org

Table 2: Click Chemistry Reactions for Polymer Functionalization

| Reaction | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. chemistrytalk.orgnih.gov | High efficiency, wide functional group tolerance, forms a stable triazole linkage. nih.govdrpress.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne. chemistrytalk.orgacs.org | Bioorthogonal (no toxic catalyst), useful for in vivo applications. acs.org |

Photoreactive Polymers and Surface Modification Techniques

The ability of aryl azides to form highly reactive nitrenes upon UV irradiation makes them excellent candidates for photoreactive polymers and surface modification. thermofisher.comresearchgate.net When a polymer film containing aryl azide groups is exposed to UV light, the generated nitrenes can covalently bond to the surface of a substrate through C-H insertion reactions. acs.orgresearchgate.net This creates a durable and stable surface coating.

This technique is versatile and can be applied to a wide range of substrates, including those that are chemically inert. acs.orgnih.gov Perfluorophenyl azides (PFPAs) are particularly effective for these applications, as the resulting nitrenes are highly reactive. acs.org This method has been used to immobilize various polymers onto surfaces to control properties such as hydrophilicity and biocompatibility. researchgate.netnih.gov For example, hydrophilic polymers can be photochemically coated onto materials like polyimide to prevent undesirable cell growth. researchgate.net

Precursors for the Synthesis of Nitrogen-Containing Heterocycles and Complex Organic Scaffolds

Aryl azides are valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, which are important structural motifs in many pharmaceuticals and biologically active compounds. nih.govnih.gov The synthetic utility of aryl azides stems from their ability to undergo various transformations, including cycloadditions and reactions involving nitrene intermediates. acs.orgnih.gov

One of the most common reactions is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles, a reaction central to click chemistry. nih.gov Furthermore, the thermal or photochemical decomposition of aryl azides generates nitrenes that can undergo intramolecular cyclization to form heterocycles like indoles and azepines. researchgate.net For instance, ortho-substituted aryl azides can cyclize to form fused heterocyclic systems. researchgate.net Aryl azides can also react with various reagents to produce other heterocyclic structures such as imidazoles and oxazoles. acs.orgrsc.org

Advanced Reagents in Organic Synthesis for Unique Transformations

Beyond their use in click chemistry and heterocycle synthesis, aryl azides function as advanced reagents in a variety of unique organic transformations. The terminal nitrogen of the azide group can act as a nucleophile, while the internal nitrogen can be electrophilic, allowing for diverse reactivity. nih.gov

A notable example is the Van Leusen reaction, where aryl azides act as electrophilic partners with tosylmethyl isocyanide (TosMIC) to synthesize 4-tosyl-1-arylimidazoles in a multicomponent reaction. acs.org Aryl azides can also be used in the synthesis of aryl amides. For example, they can react with aldehydes under basic conditions or with thioacids to form amides, bypassing the need for traditional coupling reagents. rsc.orgacs.org Additionally, recent research has shown that aryl azides can be converted into aminopyridines through a light- and oxygen-mediated process involving nitrogen insertion into the benzene (B151609) ring. nih.gov

Bioorthogonal Chemistry and Chemical Biology Tools (Conceptual, non-clinical)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com Aryl azides are key functional groups in this field due to their chemical stability under physiological conditions and their ability to undergo specific, triggerable reactions. mdpi.comrsc.org

The Staudinger ligation is a classic bioorthogonal reaction where an azide reacts with a triarylphosphine to form an aza-ylide, which can then be trapped to form a stable amide bond. mdpi.comescholarship.orgnih.gov This reaction has been used for labeling biomolecules. acs.org Another major application is in photoaffinity labeling, where an aryl azide-containing probe is introduced into a biological system. rsc.org Upon irradiation with light, the azide generates a reactive nitrene that covalently cross-links to nearby molecules, allowing for the identification of binding partners. rsc.orgresearchgate.net

Furthermore, the azide group can be metabolically incorporated into biomolecules like proteins and glycans, providing a chemical handle for subsequent modification with probes via click chemistry (CuAAC or SPAAC). acs.orgmdpi.com This enables the visualization and study of biomolecules in their native environment. chemistrytalk.orgresearchgate.net Visible-light-induced activation of aryl azides is an emerging area, offering better spatiotemporal control for protein labeling in live cells. rsc.org

Table 3: Bioorthogonal Reactions Involving Aryl Azides

| Reaction | Description | Application |

| Staudinger Ligation | Reaction of an azide with a triarylphosphine to form a stable amide linkage. mdpi.comescholarship.org | Labeling of azide-modified biomolecules. acs.orgnih.gov |

| Photoaffinity Labeling | Light-induced generation of a nitrene from an aryl azide to form covalent bonds with nearby molecules. rsc.orgresearchgate.net | Identification of protein-protein interactions and drug targets. rsc.org |

| Click Chemistry (CuAAC/SPAAC) | Cycloaddition of an azide with an alkyne to form a triazole linkage. chemistrytalk.orgacs.org | Tagging of metabolically incorporated azides on biomolecules for imaging and analysis. mdpi.com |

Future Research Directions and Emerging Paradigms in 1 Azido 3 Tert Butylbenzene Chemistry

Development of Novel Catalytic Systems for Controlled Azide (B81097) Transformations

The development of innovative catalytic systems is crucial for directing the reactivity of the azide group in 1-azido-3-tert-butylbenzene (B6255047) towards specific, desired outcomes, minimizing byproducts and enhancing efficiency. Transition metal-catalyzed nitrogen-atom transfer reactions are a primary focus, as they offer an environmentally friendly approach where dinitrogen is the sole byproduct. nih.gov

Future research will likely concentrate on several key areas:

Catalyst Design: Exploration of a wider range of transition metal catalysts beyond currently used ruthenium and cobalt complexes is anticipated. nih.gov Dinuclear metal complexes, for instance, have shown unique efficacy in promoting nitrene dimerization to form azoarenes and may offer novel reactivity pathways for this compound. researchgate.net

Ligand Modification: Fine-tuning the steric and electronic properties of ligands, such as those in porphyrin-based catalysts, will be essential to control the selectivity of transformations like aziridination and C-H amination. nih.gov

Reaction Scope: A significant goal is to develop catalytic systems that are tolerant of a broad spectrum of functional groups. This would allow for the direct transformation of more complex molecules containing the this compound moiety. Current methods sometimes face limitations with electron-rich or electron-deficient substrates, a challenge that new catalysts could overcome. nih.gov

| Catalyst Type | Transformation | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Ruthenium and Cobalt Porphyrins | Aziridination, N-Atom Transfer | Controlled formation of nitrogen-containing heterocycles. | nih.gov |

| Dinuclear Nickel Complexes | Azoarene Synthesis (Nitrene Dimerization) | Access to photoswitchable molecules and functional dyes. | researchgate.net |

| Copper(I) Systems | Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and regioselective formation of triazoles for applications in materials science and bioconjugation. | scispace.com |

| Iron(II) Chloride | N-Atom Transfer to Allylic Sulfides | Stereochemically defined synthesis of complex amines. | nih.gov |

Integration into Supramolecular Assemblies for Tunable Reactivity

Incorporating this compound into well-defined supramolecular structures presents a sophisticated strategy for modulating its reactivity. By controlling the orientation and proximity of molecules within an assembly, it is possible to influence reaction pathways and outcomes.

Emerging paradigms in this area include:

Coordination Polymers: The use of the azide group as a bridging ligand to link metal centers can create one-, two-, or three-dimensional coordination polymers. mdpi.com The geometric constraints imposed by the polymer network could be harnessed to control the accessibility of the azide for reactions, potentially favoring certain products or inhibiting others. The choice of metal ion and organic co-ligands would allow for the rational design of these assemblies.

Host-Guest Chemistry: Encapsulating this compound within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, can alter its reactivity. The confined environment of the host's cavity can pre-organize the azide for a specific reaction or shield it from unwanted side reactions.

Hydrogen Bonding Networks: Specific functional groups could be introduced into derivatives of this compound to promote self-assembly through hydrogen bonding. Research on other azides has shown that intramolecular hydrogen bonding can tame the reactivity of the azide group, enabling site-selective conjugations. rsc.org This principle could be extended to intermolecular interactions to control reactivity in the solid state or in solution.

Exploration of Sustainable and Scalable Synthetic Methodologies

The future production of this compound and its derivatives will increasingly rely on synthetic methods that are not only efficient but also environmentally benign and adaptable to large-scale manufacturing.

Key directions for research include:

Flow Chemistry: Continuous flow synthesis offers significant safety advantages for handling potentially energetic compounds like organic azides by minimizing the volume of reactive material at any given time. cam.ac.uk Developing a robust flow protocol for the synthesis of this compound from its corresponding amine or halide would enhance safety and scalability. cam.ac.uk

Greener Reagents and Solvents: Research is focused on replacing hazardous reagents and traditional organic solvents. One promising approach involves the use of stable arenediazonium tosylates, which react with sodium azide in water at room temperature, offering a metal-free and high-yielding pathway to aryl azides. organic-chemistry.orgsemanticscholar.orgorganic-chemistry.org This avoids the use of harsh acids and generates cleaner product streams. organic-chemistry.orgsemanticscholar.org

Catalyst-Free Methods: Developing synthetic routes that eliminate the need for metal catalysts is a key aspect of green chemistry. Base-catalyzed methods, such as the reaction of aryl azides with aldehydes to form amides, provide an alternative that avoids metal contamination and uses readily available starting materials. rsc.org

| Methodology | Starting Material | Key Features | Sustainability/Scalability Aspects | Reference |

|---|---|---|---|---|

| Arenediazonium Tosylates | Aromatic Amines | Metal-free, uses water as solvent, mild conditions. | High atom economy, enhanced safety, simple procedure. | organic-chemistry.orgsemanticscholar.org |

| Flow Chemistry | Aryl Halides or Amines | Continuous processing, improved heat and mass transfer, enhanced safety. | Ideal for large-scale production of energetic intermediates. | cam.ac.uk |

| CuI/Diamine Catalysis | Aryl Halides | Mild reaction conditions, high yields. | Reduces energy consumption, though requires metal catalyst. | researchgate.net |

| One-Pot from Nitroarenes | Nitroaromatics | Avoids isolation of intermediate amines. | Streamlines the synthetic process, reducing waste. | researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced modeling can accelerate the discovery of new reactions and catalysts by providing insights that are difficult to obtain through experiments alone.

Future computational efforts will likely focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful for mapping the potential energy surfaces of reactions involving aryl azides. researchgate.netnih.gov This allows for the determination of transition state energies, activation barriers, and the viability of proposed mechanistic pathways, such as in [3+2] cycloaddition reactions or thermal decomposition to nitrenes. researchgate.netacs.orgresearchgate.net

Reactivity Prediction: Models like the distortion/interaction-activation strain model can explain reactivity trends, such as the ambiphilic nature of aryl azides in cycloadditions. acs.org Applying these models to this compound can predict its reactivity with a wide range of reaction partners, guiding experimental design. rsc.org

Catalyst Screening: Computational screening can rapidly evaluate the potential of various metal-ligand combinations to catalyze specific transformations of the azide group. This in silico approach can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Solvent and Substituent Effects: Modeling can accurately predict how changes in the solvent or the addition of other substituents to the aromatic ring will affect the activation energy and outcome of a reaction. researchgate.netnih.gov For instance, DFT calculations have been used to show how substituents can tune the thermal activation temperature for nitrene formation. nih.gov

Unexplored Reactivity Pathways and Mechanistic Insights

While much is known about the chemistry of aryl azides, there remains significant potential for discovering novel transformations and gaining a more profound understanding of their underlying mechanisms.

Areas ripe for exploration include:

Photocatalysis: The use of visible light to activate aryl azides is an emerging field. researchgate.net Investigating the photocatalytic pathways for this compound, potentially via energy transfer from an organic dye, could enable new reactions under exceptionally mild conditions. researchgate.net This approach could lead to novel C-N bond formations or skeletal rearrangements.

Electrochemical Activation: Anodic oxidation offers a way to generate reactive intermediates like N-aryl nitrenoids from aryl azides without the need for chemical oxidants. uic.edu Exploring the electrochemical cyclization and amination reactions of this compound could provide access to new heterocyclic structures.

Skeletal Remodeling: Recent discoveries have shown that aryl azides can undergo surprising transformations, such as conversion into 2-aminopyridines through a process of nitrogen insertion and carbon extrusion mediated by blue light. nih.govacs.org Investigating whether this compound can participate in similar dearomatization-rearomatization sequences could open up entirely new avenues in synthetic chemistry. researchgate.net

Mechanistic Nuances: A deeper understanding of the intermediates in azide reactions is still needed. For example, combined experimental and computational studies can provide more cohesive insights into the roles of singlet vs. triplet nitrenes, benzazirines, and ketenimines in various transformations. nih.govresearchgate.net Such studies on this compound would clarify its reaction mechanisms and enable more precise control over product formation.

Q & A

Q. What statistical approaches reconcile variability in kinetic data for azide decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.